Cas no 2138308-91-3 (1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-2H-thiopyran-3-yl)-, methyl ester)
1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-2H-thiopyran-3-yl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-2H-thiopyran-3-yl)-, methyl ester
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- Inchi: 1S/C9H13N3O2S/c1-14-9(13)8-7(10-12-11-8)6-3-2-4-15-5-6/h6H,2-5H2,1H3,(H,10,11,12)
- InChI Key: NKJKPIOGJCNDOY-UHFFFAOYSA-N
- SMILES: N1C(C(OC)=O)=C(C2CCCSC2)N=N1
1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-2H-thiopyran-3-yl)-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-786269-0.05g |
methyl 5-(thian-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138308-91-3 | 95.0% | 0.05g |
$1866.0 | 2025-02-22 | |
| Enamine | EN300-786269-0.1g |
methyl 5-(thian-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138308-91-3 | 95.0% | 0.1g |
$1955.0 | 2025-02-22 | |
| Enamine | EN300-786269-0.25g |
methyl 5-(thian-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138308-91-3 | 95.0% | 0.25g |
$2044.0 | 2025-02-22 | |
| Enamine | EN300-786269-0.5g |
methyl 5-(thian-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138308-91-3 | 95.0% | 0.5g |
$2132.0 | 2025-02-22 | |
| Enamine | EN300-786269-1.0g |
methyl 5-(thian-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138308-91-3 | 95.0% | 1.0g |
$2221.0 | 2025-02-22 | |
| Enamine | EN300-786269-2.5g |
methyl 5-(thian-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138308-91-3 | 95.0% | 2.5g |
$4355.0 | 2025-02-22 | |
| Enamine | EN300-786269-5.0g |
methyl 5-(thian-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138308-91-3 | 95.0% | 5.0g |
$6441.0 | 2025-02-22 | |
| Enamine | EN300-786269-10.0g |
methyl 5-(thian-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138308-91-3 | 95.0% | 10.0g |
$9550.0 | 2025-02-22 |
1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-2H-thiopyran-3-yl)-, methyl ester Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-2H-thiopyran-3-yl)-, methyl ester
Research Briefing on 1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-2H-thiopyran-3-yl)-, methyl ester (CAS: 2138308-91-3)
In recent years, the compound 1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-2H-thiopyran-3-yl)-, methyl ester (CAS: 2138308-91-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, featuring a triazole core fused with a tetrahydrothiopyran moiety, has demonstrated promising potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The unique structural attributes of this molecule, particularly the presence of the triazole and thiopyran rings, contribute to its diverse biological activities and make it a valuable scaffold for drug discovery.
Recent studies have focused on the synthesis and optimization of 1H-1,2,3-Triazole-5-carboxylic acid derivatives to enhance their pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) reported the efficient synthesis of this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a widely used click chemistry approach. The researchers highlighted the compound's improved stability and bioavailability compared to earlier analogs, attributing these enhancements to the methyl ester group and the thiopyran substitution.
In vitro and in vivo evaluations have revealed that 1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-2H-thiopyran-3-yl)-, methyl ester exhibits potent inhibitory activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Mechanistic studies suggest that the compound disrupts bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis. These findings position it as a potential candidate for addressing the growing challenge of antibiotic resistance.
Beyond its antimicrobial properties, this compound has also shown promise in oncology research. A preclinical study demonstrated its ability to inhibit the proliferation of certain cancer cell lines, particularly those associated with breast and lung cancers. The compound's mechanism of action appears to involve the modulation of reactive oxygen species (ROS) levels and the induction of apoptosis. Researchers are currently exploring its synergy with existing chemotherapeutic agents to enhance treatment efficacy while minimizing side effects.
In summary, 1H-1,2,3-Triazole-5-carboxylic acid, 4-(tetrahydro-2H-thiopyran-3-yl)-, methyl ester (CAS: 2138308-91-3) represents a versatile and pharmacologically active molecule with broad therapeutic potential. Ongoing research aims to further elucidate its mechanisms of action, optimize its pharmacokinetic profile, and evaluate its safety and efficacy in clinical settings. The compound's unique structural features and biological activities make it a compelling subject for future drug development efforts in the chemical biology and pharmaceutical industries.
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